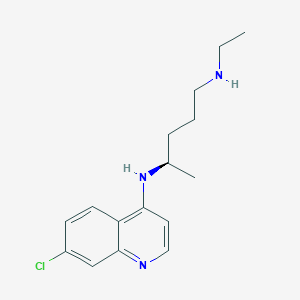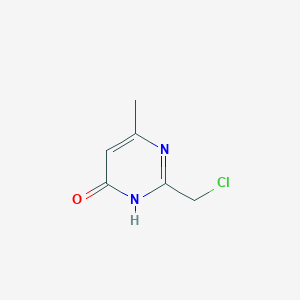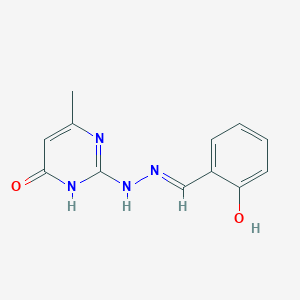![molecular formula C8H15NO B1461125 6-Ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097983-04-3](/img/structure/B1461125.png)
6-Ethoxy-3-azabicyclo[3.1.1]heptane
Descripción general
Descripción
6-Ethoxy-3-azabicyclo[3.1.1]heptane is a chemical compound with the CAS Number: 2097983-04-3 . It has a molecular weight of 141.21 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H15NO/c1-2-10-8-6-3-7 (8)5-9-4-6/h6-9H,2-5H2,1H3 . The Inchi Key is MXXKMUIIDQFGMW-UHFFFAOYSA-N .Chemical Reactions Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Building Blocks
6-Ethoxy-3-azabicyclo[3.1.1]heptane and its derivatives are explored extensively in medicinal chemistry due to their utility as building blocks. Their synthesis methodologies are of significant interest. For instance, Walker, Eklov, and Bedore (2012) presented a practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block. This synthesis, starting from inexpensive materials, highlights the compound's importance in medicinal chemistry research (Walker, Eklov, & Bedore, 2012). Similarly, Wishka et al. (2011) also focused on synthesizing 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate, emphasizing its significance as a morpholine isostere in drug development (Wishka et al., 2011).
Catalytic Applications
Xianhua Pan et al. (2015) explored the catalytic construction of azabicyclo carbaldehydes, including 3-azabicyclo[4.1.0]heptane, through intramolecular cyclopropanation. This study demonstrates the potential of such compounds in catalytic processes, offering a pathway to synthesize a variety of aza-bicycles with modest to high yields (Pan et al., 2015).
Development of Pharmacologically Relevant Compounds
Slowinski et al. (2011) synthesized azabicyclo[2.2.1]heptane derivatives for developing α7 nicotinic ligands. This study signifies the role of these compounds in generating molecules with high affinity and selectivity for certain receptors, making them valuable in drug discovery (Slowinski et al., 2011).
Applications in Synthesis of Bioactive Molecules
The synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives by Denisenko et al. (2010) highlights their use in creating conformationally restricted piperidine derivatives. These compounds are promising building blocks for medicinal chemistry, underlining their versatility in synthesizing bioactive molecules (Denisenko et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that this compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially altering their activity.
Pharmacokinetics
It’s known that the compound is a liquid , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Its incorporation into the structure of rupatidine suggests that it may contribute to the antihistamine effects of this drug.
Propiedades
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKMUIIDQFGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)



![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)

![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)

